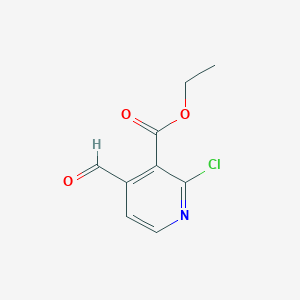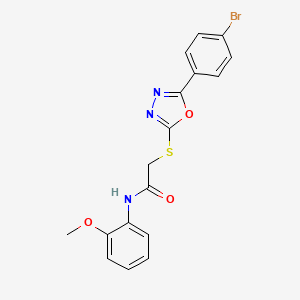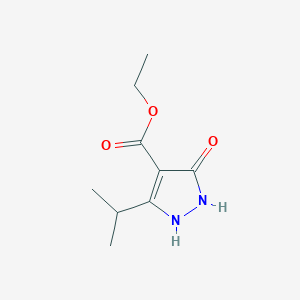
p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl groups The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of p-tolyl groups. One common method is the cyclization of appropriate hydrazine derivatives with p-tolyl-substituted acyl hydrazides under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced triazole derivatives.
Substitution: Azide-substituted triazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and coordination complexes .
Biology: It can be used in the design of enzyme inhibitors or as a ligand in the study of protein-ligand interactions .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, making it a valuable scaffold for drug design. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparación Con Compuestos Similares
1,2,4-Triazole: A basic triazole ring without any substituents.
p-Tolyl-1H-1,2,4-triazole: A triazole ring with a single p-tolyl group.
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: A similar compound with an oxadiazole ring instead of a triazole ring.
Uniqueness: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of two p-tolyl groups, which enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for the development of drugs with improved bioavailability and target specificity .
Propiedades
Fórmula molecular |
C17H18N4 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
(4-methylphenyl)-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4/c1-11-3-7-13(8-4-11)15(18)17-19-16(20-21-17)14-9-5-12(2)6-10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
Clave InChI |
UIURUPKANJLEOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



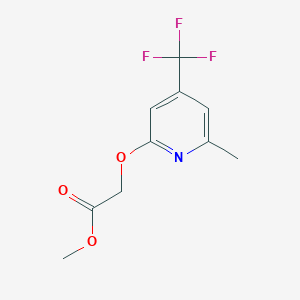

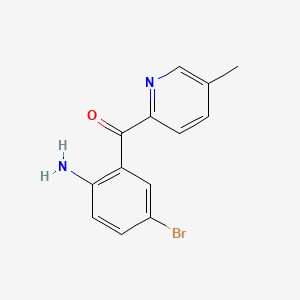
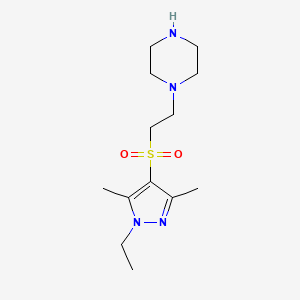
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
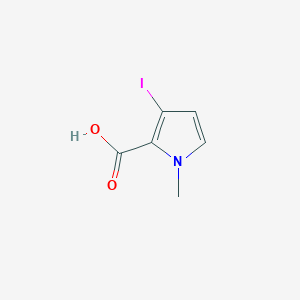
![Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B11774854.png)
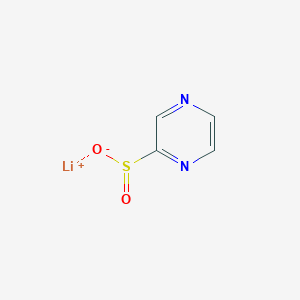
![3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11774865.png)
![3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)
